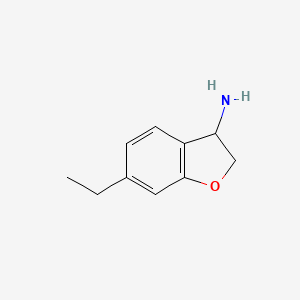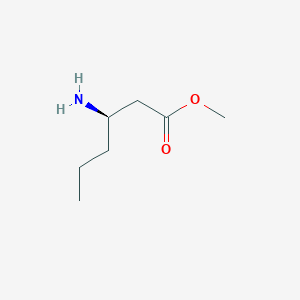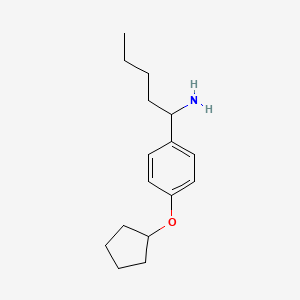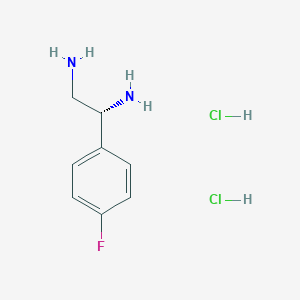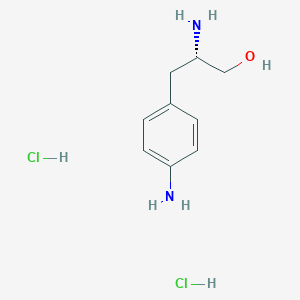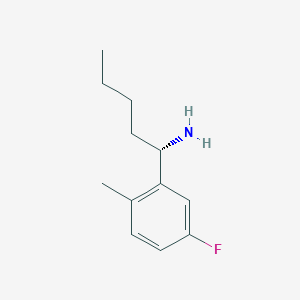![molecular formula C9H7BrN2O2 B13044149 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the following steps:
Formation of the imidazo[1,5-A]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functional groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Carboxylation: Carbon dioxide, carboxylating reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,5-A]pyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and interactions with biological targets.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
- 6-Fluoro-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
- 3-Methylimidazo[1,5-A]pyridine-1-carboxylic acid
Uniqueness
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and unsubstituted analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
Clé InChI |
OPYRIRRTVBXVRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


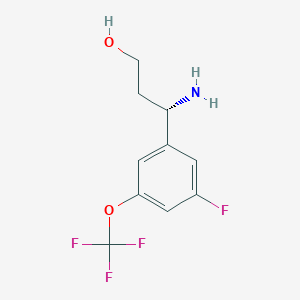

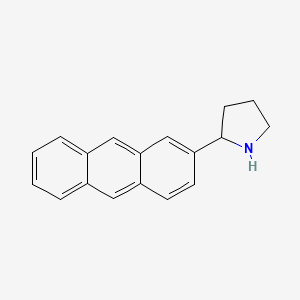
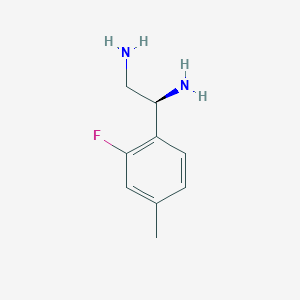
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)

![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
